molecular formula C18H23ClN2O2 B611895 YL-0919 CAS No. 1339058-04-6

YL-0919

Cat. No. B611895
CAS RN: 1339058-04-6
M. Wt: 334.844
InChI Key: OXILSFMNCPZGAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

YL-0919, also known as Hypidone, is an investigational serotonergic antidepressant under development for the treatment of major depressive disorder . It acts as a serotonin reuptake inhibitor, 5-HT1A receptor partial agonist, and 5-HT6 receptor full agonist .


Synthesis Analysis

The synthesis of YL-0919 involves two stages. In the first stage, 1-benzyl-4-piperidone, trimethylsulfoxonium iodide, tetra (n-butyl)ammonium hydrogensulfate, and sodium hydroxide are mixed in toluene at 65°C. In the second stage, 2-hydroxypyridine is added and the reaction continues for 12 hours .


Molecular Structure Analysis

The molecular formula of YL-0919 is C18H22N2O2.ClH, and its molecular weight is 334.84 .


Chemical Reactions Analysis

YL-0919 has been identified as a novel dual 5-HT1A partial agonist and serotonin reuptake inhibitor . It has been shown to produce prominent antidepressant-like and anxiolytic-like effects in a chronic unpredictable stress (CUS) rat model .


Physical And Chemical Properties Analysis

YL-0919 is a powder that should be stored at -20°C . Its purity, as determined by HPLC, is 99.89%, and its structure is consistent with NMR .

Scientific Research Applications

Mechanism of Action

Target of Action

YL0919, also known as Hypidone Hydrochloride, is a novel structural antidepressant candidate. It primarily targets the serotonin system, acting as a triple selective serotonin re-uptake inhibitor (SSRI), 5-HT1A partial agonist, and 5-HT6 agonist . These targets play crucial roles in mood regulation and the pathophysiology of depression.

Mode of Action

YL0919 interacts with its targets by inhibiting the reuptake of serotonin (5-HT), thereby increasing the availability of 5-HT in the synaptic cleft. This enhances serotonergic neurotransmission. Additionally, as a 5-HT1A partial agonist, YL0919 modulates the activity of 5-HT1A receptors, which are implicated in the pathophysiology of anxiety and depression .

Biochemical Pathways

The action of YL0919 affects several biochemical pathways. It has been found to reverse the brain-derived neurotrophic factor (BDNF)-mammalian target of rapamycin (mTOR) signaling and key synaptic proteins, such as post-synaptic density (PSD95), GluR1, and presynaptic protein synapsin1 . These pathways and proteins are crucial for synaptic plasticity, a process that is essential for learning and memory and is often impaired in depression.

Pharmacokinetics

It is known that yl0919 is administered orally , suggesting that it is likely well-absorbed in the gastrointestinal tract

Result of Action

The action of YL0919 leads to several molecular and cellular effects. It has been shown to increase the spontaneous discharges of medial prefrontal cortex (mPFC) neurons . It also enhances the dendritic complexity and increases the number of dendritic nodes, as well as the spine length and number of branch nodes in hippocampal pyramidal neurons . These changes may contribute to its antidepressant effects.

Action Environment

The efficacy and stability of YL0919 can be influenced by environmental factors such as stress. For instance, in animal models of chronic unpredictable stress (CUS), YL0919 has been shown to exert significant antidepressant-like effects . .

Safety and Hazards

YL-0919 is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

YL-0919 has shown rapid action with low side effects, making it a promising candidate for future antidepressant therapies . Future research may focus on further elucidating its astrocyte-specific mechanisms .

properties

IUPAC Name

1-[(1-benzyl-4-hydroxypiperidin-4-yl)methyl]pyridin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2.ClH/c21-17-8-4-5-11-20(17)15-18(22)9-12-19(13-10-18)14-16-6-2-1-3-7-16;/h1-8,11,22H,9-10,12-15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXILSFMNCPZGAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CN2C=CC=CC2=O)O)CC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.